
6-Hydroxy-3-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylindolin-2-one can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using environmentally benign solvents such as water. The use of water as a reaction medium offers several advantages, including non-toxicity, abundance, and economic availability . Various catalysts, including transition metals and lanthanides, are employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyindole derivatives .
Scientific Research Applications
6-Hydroxy-3-methylindolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes . Molecular docking studies have shown that the compound can inhibit enzymes and modulate signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindolin-2-one: Similar in structure but lacks the methyl group at the 3-position.
3-Substituted-3-hydroxyindolin-2-ones: These compounds have various substituents at the 3-position, leading to different biological activities.
Oxoindolin-2-one derivatives: These compounds incorporate different functional groups, resulting in diverse pharmacological properties.
Uniqueness
6-Hydroxy-3-methylindolin-2-one is unique due to its specific structural features, including the hydroxy group at the 6-position and the methyl group at the 3-position. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-7-3-2-6(11)4-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) |
InChI Key |
MYVWQNDHVRVLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


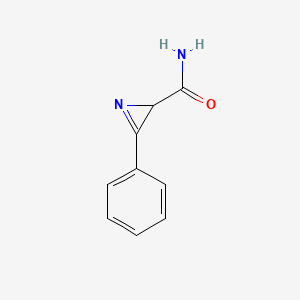

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
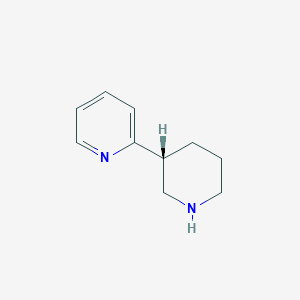
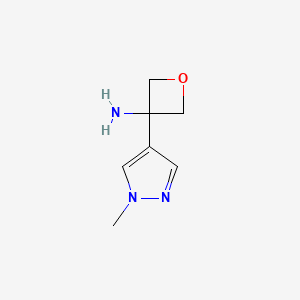
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

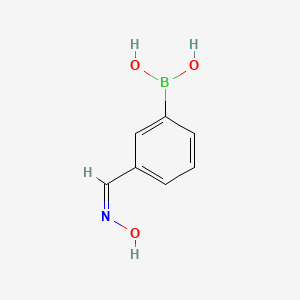

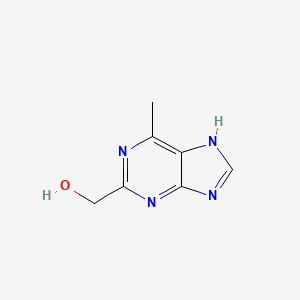
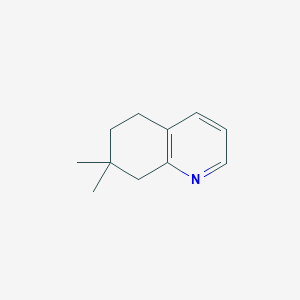
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)
